Benzoic acid, 4-(octyloxy)-, hydrazide
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Overview
Description
Benzoic acid, 4-(octyloxy)-, hydrazide is an organic compound with the molecular formula C15H22N2O2 It is a derivative of benzoyl hydrazine, where the benzoyl group is substituted with an octoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(octyloxy)-, hydrazide typically involves the reaction of 4-octoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Octoxybenzoic acid+Hydrazine hydrate→4-Octoxybenzoyl hydrazine+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(octyloxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazine derivatives.
Scientific Research Applications
Benzoic acid, 4-(octyloxy)-, hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(octyloxy)-, hydrazide involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoyl hydrazine: Lacks the octoxy group, making it less hydrophobic.
4-Methoxybenzoyl hydrazine: Contains a methoxy group instead of an octoxy group, affecting its solubility and reactivity.
4-Ethoxybenzoyl hydrazine: Contains an ethoxy group, which is shorter than the octoxy group, influencing its physical and chemical properties.
Uniqueness
Benzoic acid, 4-(octyloxy)-, hydrazide is unique due to the presence of the long octoxy chain, which imparts distinct hydrophobic characteristics. This can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-octoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(18)17-16/h8-11H,2-7,12,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWPLVSLXJSGMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401532 |
Source
|
Record name | 4-octoxybenzoyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55510-49-1 |
Source
|
Record name | 4-octoxybenzoyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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